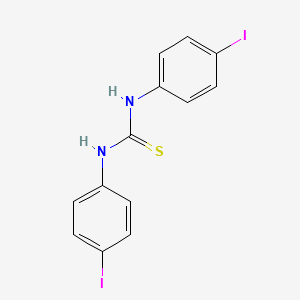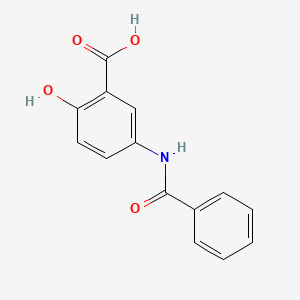![molecular formula C27H38N2O2 B11998782 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide est un composé organique caractérisé par sa structure complexe, qui comprend un squelette de dodécanamide, un groupe méthoxyphényle et un groupe méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide implique généralement un processus en plusieurs étapes :
Formation de l’intermédiaire méthoxyphényle : La première étape implique la réaction du 4-méthylphénol avec le méthanol en présence d’un catalyseur acide pour former le 4-méthylphénylméthoxy.
Formation d’aldéhyde : L’intermédiaire méthoxyphényle est ensuite mis à réagir avec le formaldéhyde pour former le 4-[(4-méthylphényl)méthoxy]benzaldéhyde.
Formation de base de Schiff : L’aldéhyde est ensuite condensé avec le dodécanamide en présence d’un catalyseur acide pour former la base de Schiff, N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et un contrôle rigoureux des conditions réactionnelles pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d’aldéhydes ou d’acides correspondants.
Réduction : Les réactions de réduction peuvent cibler la base de Schiff, la convertissant en amine correspondante.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l’acide nitrique pour la nitration ou le brome pour l’halogénation.
Principaux produits
Oxydation : Formation d’acide 4-[(4-méthylphényl)méthoxy]benzoïque.
Réduction : Formation de N-[(4-[(4-méthylphényl)méthoxy]phényl)méthylamino]dodécanamide.
Substitution : Formation de divers dérivés substitués en fonction de l’électrophile utilisé.
Applications de recherche scientifique
Chimie
En chimie, N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide est utilisé comme précurseur pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes et voies réactionnels.
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Il peut servir de composé modèle pour étudier les interactions des bases de Schiff avec les protéines et les acides nucléiques.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Les bases de Schiff sont connues pour leur activité biologique, y compris leurs propriétés antimicrobiennes, antifongiques et anticancéreuses.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying Schiff base interactions with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Schiff bases are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide implique sa capacité à former des complexes stables avec les ions métalliques et à interagir avec les macromolécules biologiques. La partie base de Schiff lui permet d’agir comme un ligand, formant des complexes de coordination avec les métaux de transition. Ces complexes peuvent présenter diverses activités biologiques, notamment l’inhibition enzymatique et les effets antimicrobiens.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(E)-[4-[(2-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide
- N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]nonanamide
Unicité
Comparé à des composés similaires, N-[(E)-[4-[(4-méthylphényl)méthoxy]phényl]méthylidèneamino]dodécanamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la longueur de la chaîne de dodécanamide et la position des groupes méthoxy et méthyle. Ces différences structurales peuvent influencer considérablement sa réactivité chimique et son activité biologique, ce qui en fait un composé particulièrement intéressant dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C27H38N2O2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-27(30)29-28-21-24-17-19-26(20-18-24)31-22-25-15-13-23(2)14-16-25/h13-21H,3-12,22H2,1-2H3,(H,29,30)/b28-21+ |
Clé InChI |
OANQOGHLJSQREY-SGWCAAJKSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)


![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
